Cas no 402958-25-2 ((1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester)

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- octahydrocyclopenta(c)pyrrole-1-carboxylic acid ethyl ester
- (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester
- (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate
- (1S,3aR,6aS)-Octahyd
- (1S,3AR,6AS)-Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid ethyl ester
- Octahydro-cyclopentapyrrole-1-carboxylic acid ethyl ester
- CS-0437743
- J-500445
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1S,3aR,6aS)-
- (1S,3aR,6aS)-Ethyloctahydrocyclopenta[c]pyrrole-1-carboxylate
- SCHEMBL8038112
- ethyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
- 402958-25-2
- octahydro-,ethylester,(1S,3aR,6aS)-
- AKOS016008089
- AC-25790
- 864185-81-9
- DB-361870
- AC-23415
- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester
-
- MDL: MFCD21606967
- インチ: InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1
- InChIKey: BFZUEHILBXRWGT-CIUDSAMLSA-N
- ほほえんだ: CCOC(=O)[C@H]1NC[C@@H]2CCC[C@H]12
計算された属性
- せいみつぶんしりょう: 183.126
- どういたいしつりょう: 183.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.058
- ふってん: 254.8±23.0°C at 760 mmHg
- フラッシュポイント: 108 ºC
- PSA: 38.33000
- LogP: 1.26640
- じょうきあつ: 0.0±0.5 mmHg at 25°C
(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM197859-1g |
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
402958-25-2 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A109008341-1g |
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
402958-25-2 | 95% | 1g |
$603.20 | 2023-09-02 | |
TRC | O236250-50mg |
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester |
402958-25-2 | 50mg |
$7175.00 | 2023-05-17 | ||
Chemenu | CM197859-1g |
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
402958-25-2 | 95% | 1g |
$542 | 2021-06-09 | |
Ambeed | A720574-1g |
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
402958-25-2 | 95+% | 1g |
$494.0 | 2025-02-26 |
(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester 関連文献
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(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Esterに関する追加情報
Introduction to (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester (CAS No. 402958-25-2)
(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester, identified by its CAS number 402958-25-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclopentacyclic derivatives, characterized by its fused ring system and stereochemical complexity. The precise stereochemistry of this molecule, denoted by the configuration (1S,3aR,6aS), plays a crucial role in its biological activity and potential therapeutic applications.
The ethyl ester functionality at the carboxylic acid position not only influences the solubility and metabolic stability of the compound but also modulates its interactions with biological targets. This structural feature is particularly relevant in drug design, where pharmacokinetic properties are often optimized alongside efficacy. The cyclopentacpyrrole core is a privileged scaffold in medicinal chemistry, known for its ability to engage with various biological receptors and enzymes. This makes (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester a promising candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies have suggested that the rigid cyclic framework of this compound can effectively mimic natural biomolecules, thereby facilitating stable binding to biological targets. The stereochemical configuration at the (1S,3aR,6aS) positions is critical for achieving optimal binding affinity and selectivity. This has been validated through crystallographic studies of similar derivatives, which have revealed detailed insights into their molecular interactions.
In the context of drug discovery, (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. The cyclopentacpyrrole scaffold is known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have leveraged these properties to develop novel analogs with enhanced efficacy and reduced toxicity. The ethyl ester group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) across multiple therapeutic areas.
The synthesis of this compound involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and enantioselectivity. Advances in asymmetric catalysis have enabled more efficient routes to enantiomerically pure forms of this molecule. Such methods are essential for preparing derivatives with specific stereochemical requirements without the need for costly chiral resolution processes. The growing interest in stereoselective synthesis underscores the importance of (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester as a building block in modern drug development.
Recent preclinical studies have highlighted the potential of cyclopentacyclic compounds as modulators of neurological pathways. The structural motif present in (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester shares similarities with natural products known to interact with G protein-coupled receptors (GPCRs) and ion channels. These interactions are critical for processes such as neurotransmitter release and synaptic plasticity. Preliminary data suggest that derivatives of this compound may exhibit neuroprotective effects, making them attractive candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester has been evaluated through in vitro and in vivo studies. The ethyl ester group contributes to moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, metabolic studies indicate that this compound undergoes biotransformation into more polar metabolites, suggesting a favorable clearance pattern from the body. These findings are crucial for assessing its potential as a lead compound or intermediate in drug development pipelines.
The versatility of (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester extends beyond its applications in pharmaceuticals. It has also been explored as a key intermediate in materials science research due to its rigid cyclic structure and potential for coordination with metal ions. Such coordination complexes may find applications in catalysis or as functional materials with unique electronic properties. The ability to modify different functional groups on this scaffold allows researchers to tailor its properties for specific applications across multiple disciplines.
In conclusion,(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester (CAS No. 402958-25-2) represents a structurally intriguing molecule with significant potential in drug discovery and materials science. Its complex stereochemistry,ethyl ester functionality,and cyclopentacpyrrole core make it a valuable tool for exploring new therapeutic interventions and functional materials. As research continues to uncover new applications for this compound,it is likely to remain at the forefront of scientific investigation across multiple fields.
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